molecular formula C4H8N4 B1447528 dimethyl-1H-1,2,3-triazol-4-amine CAS No. 1461713-95-0

dimethyl-1H-1,2,3-triazol-4-amine

Cat. No. B1447528
CAS RN: 1461713-95-0
M. Wt: 112.13 g/mol
InChI Key: BTCAMNSYQXGQEQ-UHFFFAOYSA-N
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Description

Dimethyl-1H-1,2,3-triazol-4-amine is a derivative of 1,2,3-triazole, a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . The 1,2,3-triazole derivatives are known for their broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .

Scientific Research Applications

Applications in Agriculture and Medicine

Triazole derivatives, including dimethyl-1H-1,2,3-triazol-4-amine, have found extensive use in agriculture and medicine. These compounds serve as the foundational raw materials for producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. In agriculture, 3- and 4-substituted amino-1,2,4-triazoles are crucial for manufacturing plant protection products such as insecticides, fungicides, and plant growth regulators. In the pharmaceutical industry, these compounds are used to produce drugs with antimicrobial effects and those targeting cardiovascular diseases due to their anti-ischemic and membrane-stabilizing properties (Nazarov et al., 2021).

Material Science and Chemistry

In material science, triazole derivatives contribute to the development of heat-resistant polymers and products with fluorescent properties. These applications leverage the chemical stability and functional versatility of triazole compounds. The synthesis methods for these derivatives are crucial for creating materials with desired properties, including increased thermal stability and electrochemical stability. These materials are promising for developing proton-conducting fuel cell membranes and other advanced materials applications (Prozorova & Pozdnyakov, 2023).

Advanced Organic Synthesis

The synthetic flexibility of triazole derivatives allows for the creation of a wide range of organic compounds. Techniques such as copper-catalyzed azide-alkyne cycloadditions facilitate the synthesis of triazole compounds, which are integral in drug discovery and the development of new pharmaceuticals. These synthetic methods are essential for exploring new chemical entities with potential therapeutic applications (Kaushik et al., 2019).

Eco-friendly Synthesis Approaches

Recent advances in the synthesis of triazole derivatives emphasize eco-friendly procedures, utilizing greener catalysts and reducing environmental impact. These methodologies not only improve the synthetic efficiency of triazole compounds but also align with the principles of green chemistry, offering sustainable alternatives to traditional synthetic routes (de Souza et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, indicates that it may cause long-lasting harmful effects to aquatic life and may cause respiratory irritation . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The triazole derivatives have significant biological properties and are important in organocatalysis, agrochemicals, and materials science . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Biochemical Analysis

Biochemical Properties

Dimethyl-1H-1,2,3-triazol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and function . These interactions are essential for the compound’s role in modulating biochemical pathways and cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, this compound has been reported to inhibit certain kinases, which are critical regulators of cell growth and differentiation . This inhibition can result in altered cell proliferation and apoptosis, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in regulating cellular processes.

properties

IUPAC Name

1,5-dimethyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCAMNSYQXGQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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